molecular formula C19H19N3O4 B2987970 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-26-4

3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

カタログ番号: B2987970
CAS番号: 866016-26-4
分子量: 353.378
InChIキー: FYTZNPNQFSODAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex chemical compound with the molecular formula C19H19N3O4 and a molecular weight of 353.4 g/mol . This benzo-fused oxadiazocine derivative features a unique 2,6-methanobenzo[g][1,3,5]oxadiazocin ring system, which presents a structurally intricate scaffold for advanced chemical research and discovery. The compound's distinct architecture, incorporating a 3,4-dimethylphenyl substituent and a nitro functional group, makes it a valuable intermediate for medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, for exploring structure-activity relationships (SAR), or as a standard in analytical method development. Its complex heterocyclic structure is of significant interest in the design and development of novel pharmacological tools. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

10-(3,4-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-4-5-13(8-12(11)2)21-18(23)20-16-10-19(21,3)26-17-7-6-14(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTZNPNQFSODAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure

The structure of the compound can be represented as follows:

  • IUPAC Name: 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
  • Molecular Formula: C16H18N4O3
  • Molecular Weight: 314.34 g/mol

Structural Representation

The compound features a nitro group and a methanobenzo[g][1,3,5]oxadiazocin core, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation:
    • A study demonstrated that a related compound showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells. This indicates potent cytotoxicity and the potential for further development in cancer therapies .
  • Mechanism of Action:
    • The mechanism often involves dual inhibition of MDM2 and XIAP proteins, which are crucial in regulating apoptosis in cancer cells. This dual inhibition leads to the activation of p53 pathways in tumor cells .

Additional Biological Activities

Beyond anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some derivatives have been linked to reduced inflammation markers in vitro.

Summary of Biological Activities

Activity TypeReference CompoundIC50 Value (μM)Mechanism of Action
AnticancerCompound 140.3Inhibition of MDM2 and XIAP
AntimicrobialRelated CompoundVariesDisruption of bacterial cell wall synthesis
Anti-inflammatoryVarious DerivativesVariesInhibition of pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (including ALL and neuroblastoma), the compound demonstrated significant cytotoxicity with varied sensitivity across different cell types. The results indicated a strong potential for further development as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that compounds with similar structures maintain efficacy while exhibiting manageable toxicity profiles. These findings suggest that there is potential for clinical applications with appropriate modifications to enhance pharmacokinetic properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Target Compound
  • Core: Methanobenzo[g][1,3,5]oxadiazocin.
  • Substituents :
    • 3,4-Dimethylphenyl (electron-donating alkyl groups).
    • 8-Nitro (electron-withdrawing group).
    • 2-Methyl (steric bulk).
Comparison Compounds

8-Bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Core: Identical methanobenzo[g][1,3,5]oxadiazocin scaffold. Substituents:

  • 8-Bromo (halogen substituent, moderate electron-withdrawing).
  • 3,4-Difluorophenyl (strong electron-withdrawing fluorine atoms).
  • 10-Methoxy (electron-donating group).
    • Molecular Weight : 425.2 g/mol (vs. ~422–430 g/mol estimated for the target compound).

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Core: Tetrahydroimidazo[1,2-a]pyridine (distinct from oxadiazocin). Substituents:

  • 8-Cyano (strong electron-withdrawing).
  • 4-Nitrophenyl (similar nitro group to the target compound).
    • Molecular Weight : 521.5 g/mol.

2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one Core: Quinazolinone (different heterocyclic system). Substituents:

  • Multiple 4-methoxyphenyl groups (electron-donating).
  • Methyl and dimethylpropyl (steric bulk).

Structural and Electronic Effects

Property Target Compound 8-Bromo Analogue Tetrahydroimidazo-pyridine Quinazolinone
Core Heterocycle Oxadiazocin Oxadiazocin Imidazo-pyridine Quinazolinone
Electron-Donating Groups 3,4-Dimethylphenyl 10-Methoxy Ethoxy (ester) 4-Methoxyphenyl
Electron-Withdrawing Groups 8-Nitro 8-Bromo, 3,4-Difluorophenyl 8-Cyano, 4-Nitrophenyl None (neutral/mild donating)
Steric Features 2-Methyl 2-Methyl Phenethyl 2,2-Dimethylpropyl
Molecular Weight ~422–430 (estimated) 425.2 521.5 ~800–850 (estimated)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。